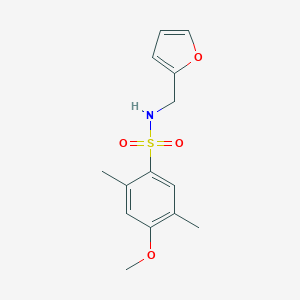

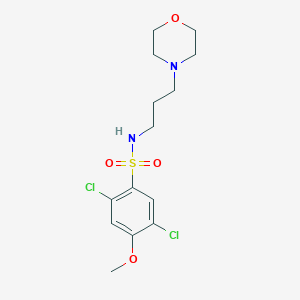

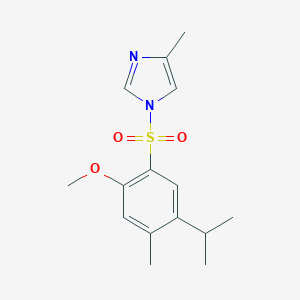

N-(2-furylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-furylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide, also known as Furosemide, is a widely used diuretic drug that is used to treat high blood pressure and edema. It belongs to the class of loop diuretics and works by inhibiting the reabsorption of sodium and chloride ions in the kidneys.

Wirkmechanismus

N-(2-furylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, which leads to increased excretion of these ions and water. This results in a decrease in blood volume and a reduction in blood pressure. N-(2-furylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide specifically targets the loop of Henle in the kidneys, where it blocks the Na-K-2Cl cotransporter, which is responsible for reabsorbing sodium, potassium, and chloride ions.

Biochemical and Physiological Effects:

N-(2-furylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has several biochemical and physiological effects on the body. In addition to its diuretic properties, it has been shown to increase the excretion of uric acid, calcium, and magnesium ions. N-(2-furylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide also has been shown to decrease the excretion of potassium ions, which can lead to hypokalemia. N-(2-furylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been shown to have a rapid onset of action, with effects seen within minutes of administration.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-furylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has several advantages for lab experiments, including its well-established mechanism of action and its ability to rapidly induce diuresis. However, its effects on electrolyte balance and blood pressure can complicate experiments in which these parameters are being measured. Additionally, N-(2-furylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been shown to have variable effects on different animal models, which can make it difficult to extrapolate results to humans.

Zukünftige Richtungen

There are several future directions for research on N-(2-furylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide. One area of interest is the development of more selective loop diuretics that target specific transporters in the loop of Henle. Another area of interest is the investigation of the effects of N-(2-furylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide on other physiological systems, such as the immune system and the central nervous system. Additionally, there is a need for more studies on the long-term effects of N-(2-furylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide use and its potential for drug interactions.

Conclusion:

In conclusion, N-(2-furylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is a widely used diuretic drug that has been extensively studied for its effects on the kidneys and cardiovascular system. Its well-established mechanism of action and rapid onset of action make it a valuable tool for scientific research. However, its effects on electrolyte balance and blood pressure can complicate experiments, and there is a need for more research on its long-term effects and potential for drug interactions.

Synthesemethoden

N-(2-furylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide can be synthesized by reacting 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 2-amino-5-methyl-1,3,4-thiadiazole in the presence of sodium hydroxide and furfuryl alcohol. The reaction yields N-(2-furylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide as a white crystalline powder with a melting point of 206-209°C.

Wissenschaftliche Forschungsanwendungen

N-(2-furylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been extensively studied in scientific research for its diuretic properties and its effects on various physiological systems. It has been used in studies to investigate the role of the kidneys in regulating blood pressure and electrolyte balance, as well as the effects of diuretics on cardiovascular function. N-(2-furylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has also been used in studies to investigate the mechanisms of action of other drugs and their interactions with the body.

Eigenschaften

Produktname |

N-(2-furylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide |

|---|---|

Molekularformel |

C14H17NO4S |

Molekulargewicht |

295.36 g/mol |

IUPAC-Name |

N-(furan-2-ylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C14H17NO4S/c1-10-8-14(11(2)7-13(10)18-3)20(16,17)15-9-12-5-4-6-19-12/h4-8,15H,9H2,1-3H3 |

InChI-Schlüssel |

NKDPMKNAYDQPTF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=CO2)C)OC |

Kanonische SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=CO2)C)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

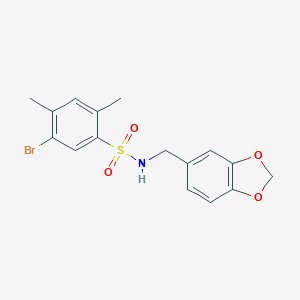

![N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B279042.png)

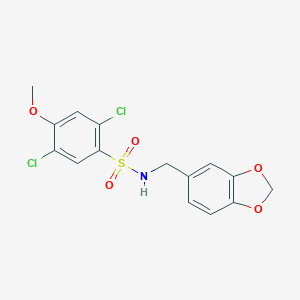

![2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B279045.png)

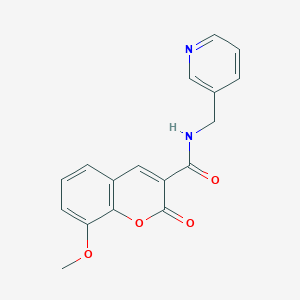

![2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279050.png)

![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)